Kingianoside C
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Overview
Description
Kingianoside C is a steroidal saponin compound isolated from the fresh rhizomes of Polygonatum kingianum, a plant belonging to the Liliaceae family . This compound is known for its unique structure and potential biological activities, making it a subject of interest in various scientific research fields.
Preparation Methods
Kingianoside C is typically isolated from the rhizomes of Polygonatum kingianum through a series of chromatographic techniques. The crude saponin fraction is obtained using macroporous resin and silica gel RP-C18 column chromatography, followed by preparative high-performance liquid chromatography (HPLC) to purify the compound
Chemical Reactions Analysis
Kingianoside C undergoes various chemical reactions, including hydrolysis and glycosylation. Common reagents used in these reactions include acids and enzymes that facilitate the breakdown of glycosidic bonds. The major products formed from these reactions are simpler sugar molecules and aglycones .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure and function of steroidal saponins.
Industry: The compound’s unique structure makes it a valuable reference standard in the quality control of herbal medicines and supplements.
Mechanism of Action
The mechanism of action of Kingianoside C involves its interaction with cellular membranes and enzymes. It is believed to exert its effects by modulating the activity of specific enzymes and receptors involved in inflammatory and oxidative stress pathways . The molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Kingianoside C is one of several furostanol saponins isolated from Polygonatum kingianum. Similar compounds include Kingianoside D, Kingianoside E, and 22-hydroxylwattinoside C . These compounds share a similar steroidal backbone but differ in their glycosidic moieties, which contribute to their unique biological activities. This compound is unique due to its specific glycosylation pattern, which influences its solubility and bioavailability.
Properties
CAS No. |
145854-04-2 |
---|---|
Molecular Formula |
C45H72O20 |
Molecular Weight |
933.0 g/mol |
IUPAC Name |
(7S,9S,13R,16S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-10-one |
InChI |
InChI=1S/C45H72O20/c1-18(17-59-40-36(55)33(52)31(50)26(14-46)61-40)7-10-45(58)19(2)30-25(65-45)12-24-22-6-5-20-11-21(8-9-43(20,3)23(22)13-29(49)44(24,30)4)60-41-38(57)35(54)39(28(16-48)63-41)64-42-37(56)34(53)32(51)27(15-47)62-42/h5,18-19,21-28,30-42,46-48,50-58H,6-17H2,1-4H3/t18-,19+,21+,22?,23?,24?,25?,26-,27-,28-,30?,31-,32-,33+,34+,35-,36-,37-,38-,39+,40-,41-,42+,43+,44-,45?/m1/s1 |
InChI Key |
KQBLCRWJBXIFBJ-UZYOSAQZSA-N |
Isomeric SMILES |
C[C@H]1C2C(CC3[C@@]2(C(=O)CC4C3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)C)C)OC1(CC[C@@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O |
Canonical SMILES |
CC1C2C(CC3C2(C(=O)CC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O |
Origin of Product |
United States |
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